5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile
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Overview
Description
5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile is an organic compound that features a furan ring substituted with a 4-methylpiperidin-1-yl group and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile typically involves the reaction of 4-methylpiperidine with a furan derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperidine reacts with 2-bromo-5-cyanofuran under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(4-Methylpiperidin-1-yl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperidin-1-yl)furan-2-boronic acid
- 5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid
- 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
Uniqueness
5-(4-Methylpiperidin-1-yl)furan-2-carbonitrile is unique due to the presence of both a nitrile group and a 4-methylpiperidin-1-yl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)furan-2-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-13(7-5-9)11-3-2-10(8-12)14-11/h2-3,9H,4-7H2,1H3 |
InChI Key |
YCEPDCIJTUWQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)C#N |
Origin of Product |
United States |
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